molecular formula C6H5N5O2 B13104418 7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 918794-78-2

7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B13104418
CAS No.: 918794-78-2
M. Wt: 179.14 g/mol
InChI Key: JOOJJVXNXRNGNE-UHFFFAOYSA-N
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Description

7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a nitrogenous heterocyclic compound featuring a fused triazole-pyrimidine core with a carboxamide substituent at position 6 and a ketone group at position 5. This scaffold is part of the broader [1,2,4]triazolo[1,5-a]pyrimidine family, which is renowned for its diverse pharmacological and agrochemical applications, including anticancer, antimicrobial, and herbicidal activities .

Properties

CAS No.

918794-78-2

Molecular Formula

C6H5N5O2

Molecular Weight

179.14 g/mol

IUPAC Name

7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C6H5N5O2/c7-4(12)3-1-8-6-9-2-10-11(6)5(3)13/h1-2H,(H2,7,12)(H,8,9,10)

InChI Key

JOOJJVXNXRNGNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)N2C(=N1)N=CN2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Route Summary

The typical synthetic approach to 7-Oxo-1,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxamide involves:

  • Starting Materials: 5-amino-1,2,4-triazole derivatives and β-ketoesters or acetoacetamide derivatives.
  • Key Steps:
    • Condensation: Aminotriazole reacts with a carbonyl compound such as ethyl acetoacetate or acetoacetamide to form an intermediate.
    • Cyclization: The intermediate undergoes intramolecular cyclization to close the fused triazolo-pyrimidine ring.
    • Oxidation: The keto group at position 7 is introduced or stabilized via controlled oxidation steps.
  • Reaction Conditions: Typically involve refluxing in polar aprotic solvents like DMF (dimethylformamide) or ethanol, sometimes with acidic catalysis to promote cyclization.

Representative Experimental Procedure

  • A mixture of 5-amino-1,2,4-triazole (2 mmol), acetoacetamide (2 mmol), and an aldehyde derivative (e.g., 4-(2,4-dinitrophenoxy)benzaldehyde, 1 mmol) is refluxed in 0.5 mL DMF for 40 minutes.
  • After cooling, methanol (~20 mL) is added to precipitate the product, which is filtered and crystallized from methanol to yield the triazolopyrimidine derivative.

Industrial Scale Considerations

  • Industrial synthesis optimizes the batch process by employing continuous flow reactors to maintain consistent temperature and reaction times, improving yield and purity.
  • Automated synthesis equipment and stringent quality control ensure reproducibility and scalability.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose Notes
Condensation 5-amino-1,2,4-triazole + β-ketoester or acetoacetamide Formation of intermediate Reflux in DMF or ethanol; acid catalysis may be used
Cyclization Heating under reflux Ring closure 40 min to several hours depending on substrates
Oxidation Oxidizing agents (e.g., potassium permanganate) Introduction/stabilization of keto group Controlled to avoid overoxidation
Purification Crystallization from methanol Isolation of pure compound Yields white crystalline solid

Analytical and Characterization Data

  • Melting Point: Typically around 179 °C for related derivatives.
  • Spectroscopy:
    • [^1H NMR](pplx://action/followup): Signals consistent with aromatic and amide protons; chemical shifts depend on substituents.
    • IR Spectra: Characteristic bands for C=O (keto and amide), C-N, and triazole ring vibrations.
    • Mass Spectrometry: Molecular ion peak corresponding to 179.14 g/mol confirms molecular weight.
  • Chromatography: Thin Layer Chromatography (TLC) used to monitor reaction progress with solvent systems such as hexane:ethyl acetate or toluene:methanol.

Research Findings and Optimization

  • Increasing equivalents of acidic catalyst (e.g., acetic acid) during the condensation and cyclization steps improves yields significantly, from ~34% to 74% in related triazolopyrimidine syntheses.
  • Solvent choice is critical: polar aprotic solvents like DMF promote cyclization, whereas non-polar solvents often fail to yield the product.
  • Reaction time and temperature must be optimized to balance complete conversion and minimize by-products.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Effect on Synthesis
Temperature Reflux (~120-150 °C in DMF/ethanol) Promotes condensation and cyclization
Reaction Time 40 min to several hours Longer times increase yield but risk side reactions
Solvent DMF, ethanol, methanol (for crystallization) DMF favors cyclization; methanol for isolation
Catalyst Acetic acid (2-6 equivalents) Enhances yield and reaction rate
Purification Method Crystallization from methanol Produces high purity white crystals

Chemical Reactions Analysis

Types of Reactions

7-Oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted triazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that derivatives of 7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine compounds exhibit antiviral properties. For instance, compounds designed from this scaffold have shown effectiveness against viral infections by inhibiting viral replication mechanisms. A notable study demonstrated that certain derivatives could significantly reduce viral load in infected cell cultures by targeting viral enzymes essential for replication .

Antitumor Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways. For example, a derivative was found to inhibit cell proliferation and promote apoptosis in human breast cancer cells by modulating the expression of key regulatory proteins involved in cell cycle progression .

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal explored the antiviral efficacy of a specific derivative of 7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide against influenza viruses. The compound was administered to infected mice and resulted in a significant reduction in viral titers compared to control groups. Histopathological analysis revealed less lung damage and inflammation in treated animals .

Case Study 2: Anticancer Activity

In another investigation focusing on breast cancer treatment, researchers synthesized several derivatives and tested their cytotoxicity against MCF-7 cell lines. One derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents. Mechanistic studies indicated that the compound triggered mitochondrial-mediated apoptosis pathways .

Comparison with Similar Compounds

Structural Comparison

The [1,2,4]triazolo[1,5-a]pyrimidine core serves as a versatile scaffold, with biological activity heavily influenced by substituent patterns. Key structural variations among analogs include:

Compound Name Substituents Key Functional Groups
7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide - 7-Oxo group
- 6-Carboxamide
Ketone, carboxamide
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide - 2-Amino group
- 6-Carboxamide
Amine, carboxamide
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate - 6-Carboxylate ester
- 3-(2-Hydroxyphenyl), 7-methyl, 1,5-diphenyl
Ester, hydroxyl, methyl, phenyl
N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide - 7-(2,4-Dimethoxyphenyl)
- 4-Chlorophenyl carboxamide
Methoxy, chlorophenyl, carboxamide

Key Observations :

  • Carboxamide at position 6 is a common feature linked to anticancer activity across analogs .

Key Observations :

  • Anticancer activity is prominent in carboxamide-substituted triazolopyrimidines. The 2-amino derivative 5l shows potent cytotoxicity, while the 7-oxo analog ZINC000021797248 targets metalloproteinases, suggesting divergent mechanisms .
  • Substituent position matters: 2-Amino groups enhance antiproliferative effects, whereas 7-oxo groups may favor enzyme inhibition .
  • Agrochemical applications are linked to sulfonamide derivatives, highlighting the scaffold’s versatility .

Biological Activity

The compound 7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential in medicinal chemistry, particularly in the fields of oncology and infectious diseases.

Chemical Structure

The chemical structure of 7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be represented as follows:

  • IUPAC Name : 7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • Molecular Formula : C₇H₈N₄O₂
  • Molecular Weight : 168.17 g/mol

Anticancer Properties

Recent studies have demonstrated that derivatives of triazolopyrimidine compounds exhibit significant antiproliferative activities against various cancer cell lines. For instance:

  • Case Study : A series of triazolo[1,5-a]pyrimidine indole derivatives were synthesized and evaluated for their anticancer properties. Among these, compound H12 showed remarkable activity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines with IC₅₀ values of 9.47 μM, 9.58 μM, and 13.1 μM respectively. This was notably more potent than the standard drug 5-Fluorouracil (5-Fu) .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways. For example:

  • Compound H12 was found to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and other associated proteins. This resulted in induced apoptosis and cell cycle arrest at the G2/M phase in MGC-803 cells .

Antiviral Activity

The compound also shows promise in antiviral applications. Research indicates that certain triazolopyrimidine derivatives can inhibit viral replication effectively.

  • Case Study : Patents have been filed highlighting the utility of these compounds in treating viral diseases, suggesting that they may interfere with viral enzymes or replication processes .

Antibacterial and Anti-inflammatory Effects

Triazolopyrimidine compounds have been noted for their antibacterial and anti-inflammatory properties as well.

  • Antibacterial Activity : Certain derivatives have displayed strong inhibitory effects against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. In vitro tests show significant potency compared to standard antibiotics .
  • Anti-inflammatory Activity : Some compounds exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways .

Comparative Analysis

The following table summarizes the biological activities of various triazolopyrimidine derivatives compared to 7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide:

CompoundActivity TypeIC₅₀ (μM)Notes
7-Oxo-1,7-dihydro...Anticancer9.47Effective against gastric cancer
H12Anticancer9.58Effective against colon cancer
H12Anticancer13.1Effective against breast cancer
Triazolo derivative 15Antiviral<10Inhibits viral replication
Triazolo derivative 14Antibacterial<20Inhibitory effect on S. aureus
Triazolo derivative 78Anti-inflammatoryN/AModulates inflammatory cytokines

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